molecular formula C29H27F3N4O3S B11659594 N-(4-{[(2E)-2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

N-(4-{[(2E)-2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide

Cat. No.: B11659594
M. Wt: 568.6 g/mol
InChI Key: VYDOZGYPYOMBMX-DPNNOFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-{N’-[(E)-{2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a trifluoromethyl group, a pyrrole ring, and a sulfonamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{N’-[(E)-{2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the pyrrole ring, followed by the introduction of the trifluoromethyl group and the sulfonamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{N’-[(E)-{2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced compounds.

Scientific Research Applications

N-[(4-{N’-[(E)-{2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(4-{N’-[(E)-{2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-methacrylamide: Another compound with a trifluoromethyl group and similar structural features.

    N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide: A sulfonamide derivative with comparable biological activities.

Uniqueness

N-[(4-{N’-[(E)-{2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE]HYDRAZINECARBONYL}PHENYL)METHYL]-N-PHENYLMETHANESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C29H27F3N4O3S

Molecular Weight

568.6 g/mol

IUPAC Name

N-[(E)-[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]-4-[(N-methylsulfonylanilino)methyl]benzamide

InChI

InChI=1S/C29H27F3N4O3S/c1-20-17-24(21(2)36(20)27-12-8-7-11-26(27)29(30,31)32)18-33-34-28(37)23-15-13-22(14-16-23)19-35(40(3,38)39)25-9-5-4-6-10-25/h4-18H,19H2,1-3H3,(H,34,37)/b33-18+

InChI Key

VYDOZGYPYOMBMX-DPNNOFEESA-N

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(F)(F)F)C)/C=N/NC(=O)C3=CC=C(C=C3)CN(C4=CC=CC=C4)S(=O)(=O)C

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(F)(F)F)C)C=NNC(=O)C3=CC=C(C=C3)CN(C4=CC=CC=C4)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.